molecular formula C23H40O5 B2633561 2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol CAS No. 1212472-38-2

2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol

Cat. No.: B2633561
CAS No.: 1212472-38-2
M. Wt: 396.568
InChI Key: VKCTYACKTCTDRG-QFLRUNLISA-N
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Description

This compound is a highly complex spirocyclic molecule featuring a fused naphtho[2,1-d][1,3]dioxin system connected via a spiro junction to a furan ring. Key structural elements include:

  • Stereochemistry: Multiple stereocenters (2R,4a'S,5S,6a'S,8'R,10b'R) that dictate its three-dimensional conformation and reactivity.
  • Substituents: A hydroxymethyl group at position 5 and an ethanol moiety at the spiro-linked furan, alongside five methyl groups (3',3',6a',8',10b') that enhance hydrophobicity.
  • Aromaticity: The naphtho-dioxin core provides partial aromaticity, while the furan ring contributes to electronic delocalization .

Its synthesis likely involves multi-step strategies, including cyclization and stereoselective functionalization, as seen in analogous spirocyclic systems .

Properties

IUPAC Name

2-[(4aS,6aS,7S,8R,10bR)-2'-(hydroxymethyl)-3,3,6a,8,10b-pentamethylspiro[1,4a,5,6,8,9,10,10a-octahydronaphtho[2,1-d][1,3]dioxine-7,5'-oxolane]-2'-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O5/c1-16-6-7-17-20(4)15-26-19(2,3)27-18(20)8-9-21(17,5)23(16)11-10-22(14-25,28-23)12-13-24/h16-18,24-25H,6-15H2,1-5H3/t16-,17?,18+,20+,21+,22?,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCTYACKTCTDRG-QFLRUNLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC4C2(COC(O4)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@]13CCC(O3)(CCO)CO)(CC[C@H]4[C@]2(COC(O4)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to detail its biological activity through a review of existing literature and research findings.

Chemical Structure

The compound features a unique spiro-fused structure that contributes to its biological properties. The presence of hydroxymethyl and various alkyl groups suggests potential interactions with biological systems.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. For instance, derivatives containing hydroxyl groups effectively inhibit the oxidation of unsaturated fatty acids in brain lipids .
  • Antimicrobial Activity : Research has shown that certain derivatives exhibit antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) for these compounds range from 16 to 32 μg/mL .
  • Cytotoxicity : Some studies report varying levels of cytotoxicity in cell lines. For example, certain derivatives showed high cytotoxicity on embryonic bovine lung cells (EBL), while others demonstrated lower toxicity levels .
  • Antiviral Activity : The antiviral potential of similar compounds has been evaluated against influenza virus strains. Some derivatives showed promising results with selectivity indices indicating effective virus inhibition while maintaining lower cytotoxicity .

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study focused on the antioxidant activity of compounds with hydroxyl groups found that they significantly inhibited lipid peroxidation in brain homogenates. The most active compounds were those with additional ester groups in their structure .
  • Antimicrobial Efficacy :
    • In another study, derivatives were tested against various bacterial strains. Compounds with specific heterocyclic fragments demonstrated strong antibacterial activity (MIC values as low as 16 μg/mL) while showing minimal antifungal activity .
  • Cytotoxicity Assessment :
    • Cytotoxic effects were assessed using different cell lines. Notably, some pinane-derived disulfides exhibited lower cytotoxicity compared to others in the same class, suggesting structure-activity relationships that warrant further investigation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantInhibits oxidation of unsaturated fatty acids in brain lipids
AntimicrobialEffective against S. aureus and P. aeruginosa (MIC 16–32 μg/mL)
CytotoxicityHigh cytotoxicity observed in EBL cells; structure-dependent
AntiviralActive against influenza virus strains with selectivity indices

Scientific Research Applications

The compound 2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol is a complex organic molecule with potential applications in various fields of research and industry. This article explores its scientific applications, particularly in medicinal chemistry, materials science, and biochemistry.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance, derivatives of spiro compounds have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells . Such properties make it a candidate for further exploration in treating conditions like Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Activity

Anti-inflammatory activities have been noted in related compounds. The structural features of This compound suggest potential modulation of inflammatory pathways. This could be beneficial in developing treatments for chronic inflammatory diseases .

Polymer Chemistry

In materials science, the compound's unique structure allows it to be used as a building block for synthesizing novel polymers. Its hydroxymethyl group can participate in polymerization reactions that yield materials with tailored properties for specific applications such as coatings or adhesives .

Nanomaterials

The incorporation of such complex organic molecules into nanomaterials has shown promise in enhancing the properties of nanocomposites. These materials can exhibit improved mechanical strength and thermal stability due to the unique interactions facilitated by the compound's structure .

Enzyme Inhibition Studies

The compound has been studied as a potential inhibitor of various enzymes involved in metabolic pathways. For example, its ability to interact with enzymes like cytochrome P450 could lead to insights into drug metabolism and toxicity .

Drug Delivery Systems

Research has also explored using this compound in drug delivery systems due to its favorable solubility and biocompatibility profiles. Its chemical structure allows for modifications that can enhance the targeting capabilities of therapeutic agents .

Comparison with Similar Compounds

Research Implications

  • Material Science : The spiro-naphtho-dioxin framework could serve as a chiral scaffold for asymmetric catalysis, leveraging its stereochemical complexity .
  • Synthetic Challenges : Achieving high stereochemical purity remains a hurdle, as evidenced by multi-step deuterations in .

Q & A

Q. How can AI-driven automation enhance the synthesis and analysis of this compound?

  • Methodological Answer : Autonomous labs integrate robotic synthesis (e.g., Chemspeed platforms) with real-time LC-MS feedback to optimize reaction conditions. Machine learning models (e.g., graph neural networks) predict novel derivatives with enhanced bioactivity .

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